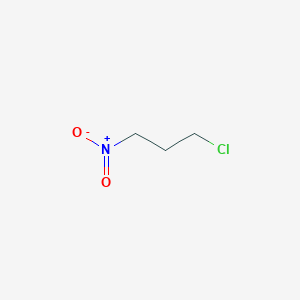
1-Chloro-3-nitropropane
Descripción general
Descripción
1-Chloro-3-nitropropane is a colorless liquid with an unpleasant odor . It is also known by other names such as 1-Chlor-3-nitropropan, 1-chloranyl-3-nitro-propane, and 3-chloro-1-nitropropane .
Molecular Structure Analysis
The molecular formula of 1-Chloro-3-nitropropane is C3H6ClNO2 . It has an average mass of 123.538 Da and a monoisotopic mass of 123.008705 Da .Physical And Chemical Properties Analysis
1-Chloro-3-nitropropane has a density of 1.2±0.1 g/cm3, a boiling point of 194.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.1±3.0 kJ/mol and a flash point of 71.4±22.6 °C . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-Chloro-3-nitropropane has been utilized in various synthetic and chemical reaction studies. One application involves its reaction with amines to produce nitrocyclopropane in the presence of a polar, aprotic solvent, such as dimethyl sulfoxide, yielding high results (Faugeras, Luong, & Papadopoulo, 1999). Additionally, it serves as a reactant in the pyrolysis process, where its pyrolysis species were studied using tunable synchrotron vacuum ultraviolet photoionization and molecular-beam mass spectrometry (He et al., 2021).
Polarographic Studies
1-Chloro-3-nitropropane has also been the subject of polarographic studies. These studies aimed to determine the polarographic characteristics of the reduction of alpha halogenated nitroparaffins, including 1-chloro-1-nitropropane (Kullbom, 1958).
Kinetic Studies
Research has been conducted on the kinetic parameters and decomposition products of 1-chloro-3-nitropropane. These studies provide insights into the radical mechanism of decomposition of compounds like 1-chloro-3-nitropropane, with a focus on the primary cleavage of the C-N bond (Nazin, Manelis, & Dubovitskii, 1971).
Enzymatic Studies
In enzymatic research, 1-chloro-3-nitropropane has been used in the study of nitroalkane oxidase from Fusarium oxysporum. This enzyme catalyzes the oxidative denitrification of 1-nitropropane and other similar compounds (Kido, Hashizume, & Soda, 1978).
Other Chemical Studies
Additionally, 1-chloro-3-nitropropane has been involved in studies related to electron spin resonance, where its reaction to form radical anions was examined (Symons & Bowman, 1982). It also plays a role in the synthesis of various derivatives and their antitubercular and antirickettsial properties (Urbański, 1951).
Safety and Hazards
1-Chloro-3-nitropropane is considered a poison and can cause serious or permanent injury . It is harmful if swallowed and irritating to the skin and eyes . It is also sensitive to heat and may be explosive . It produces toxic gases, including nitrogen oxides, hydrogen chloride, and carbon monoxide when combusted . It is incompatible with oxidizers and will attack some forms of plastics, rubber, and coatings .
Propiedades
IUPAC Name |
1-chloro-3-nitropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-2-1-3-5(6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEJRPKJAMJHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937259 | |
| Record name | 1-Chloro-3-nitropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-nitropropane | |
CAS RN |
52625-08-8, 16694-52-3 | |
| Record name | Propane, 1-chloronitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052625088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-nitropropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-nitropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
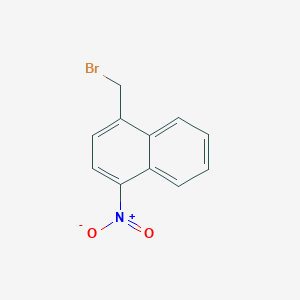
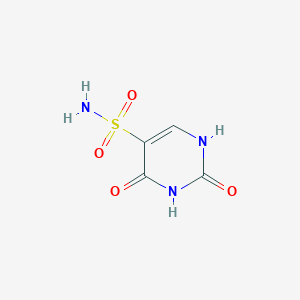
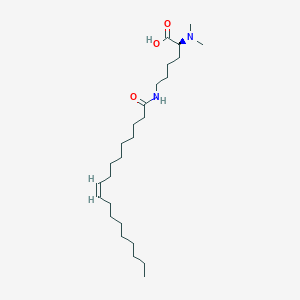

![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
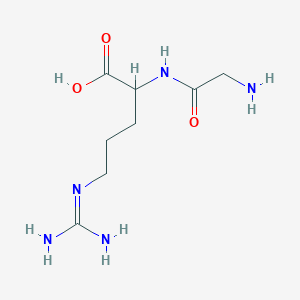
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
